molecular formula C7H10ClNO2 B6617957 3-amino-5-methoxyphenol hydrochloride CAS No. 1803580-66-6

3-amino-5-methoxyphenol hydrochloride

Cat. No.: B6617957
CAS No.: 1803580-66-6
M. Wt: 175.61 g/mol
InChI Key: HUABJLYFWHQQAL-UHFFFAOYSA-N
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Description

3-amino-5-methoxyphenol hydrochloride is an organic compound with the molecular formula C7H10ClNO2. It is a derivative of phenol, characterized by the presence of an amino group at the 3-position and a methoxy group at the 5-position on the benzene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-amino-5-methoxyphenol hydrochloride can be synthesized from 3,5-dimethoxyaniline through a series of chemical reactions. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-methoxyphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions (e.g., acidic or basic environments).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, sulfonated, and alkylated phenol derivatives.

Scientific Research Applications

3-amino-5-methoxyphenol hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-5-methoxyphenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and methoxy groups on the benzene ring allow it to form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-methoxyphenol
  • 5-amino-2-methoxyphenol
  • 3-amino-2-methoxyphenol

Uniqueness

3-amino-5-methoxyphenol hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups at specific positions allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-amino-5-methoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,9H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUABJLYFWHQQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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